molecular formula C12H19NO2 B2505332 1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone CAS No. 2126157-97-7

1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone

Cat. No. B2505332
M. Wt: 209.289
InChI Key: PPDQDCUQEYLFEM-ZYANWLCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.289. The purity is usually 95%.
BenchChem offers high-quality 1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the Bamford–Stevens reaction, producing various products including 1-[3-(2-hydroxyisopropyl)cyclopentyl]ethanone, pinolone, and pinol. This demonstrates its utility in complex organic synthesis processes (Bondavalli et al., 1979).

  • It is involved in the synthesis of spirocyclic oxetane-fused benzimidazoles, illustrating its role in creating novel chemical structures with potential applications in pharmaceuticals and materials science (Gurry et al., 2015).

  • The compound has been used to create chiral bicyclic azetidine derivatives, essential in developing stereoisomers for various scientific applications, including drug development (Barrett et al., 2002).

Applications in Novel Synthesis Techniques

  • It plays a role in the unusual rearrangement of spirocyclic epoxides, leading to the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes, a process that can be applied in the synthesis of complex organic molecules (Adamovskyi et al., 2014).

  • The compound is integral to the synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione derivatives, serving as new building blocks for carbapenem nuclei, crucial in antibiotic drug development (Katagiri et al., 1986).

  • It has been used in the one-pot synthesis of cyclopropanes from methylene azabicyclo[3.1.0]hexanes, illustrating its utility in creating complex chemical structures in a streamlined process (Jia et al., 2018).

Structural and Molecular Studies

  • The compound is involved in the synthesis of (E)- and (Z)-enamine Dewar pyrimidinones, helping to establish the structures of these complex molecules, which is vital for understanding their chemical behavior and potential applications (Kakuda et al., 1995).

  • It plays a role in the synthesis of novel antimicrobial agents, such as 1-[3-methyl-2-(aryldiazenyl)-2H-aziren-2-yl]ethanones, demonstrating its importance in pharmaceutical research (Sahu et al., 2013).

properties

IUPAC Name

1-[(1S,5R)-2'-propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-7(2)11-12(6-13(11)8(3)14)4-9-10(5-12)15-9/h7,9-11H,4-6H2,1-3H3/t9-,10+,11?,12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDQDCUQEYLFEM-ZYANWLCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CC3C(C2)O3)CN1C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1C2(C[C@@H]3[C@H](C2)O3)CN1C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.